molecular formula C13H20INO4 B12892240 2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline CAS No. 835629-18-0

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline

Cat. No.: B12892240
CAS No.: 835629-18-0
M. Wt: 381.21 g/mol
InChI Key: NKDWEWFRKFTLJT-UHFFFAOYSA-N
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Description

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C11H16INO3 It is an aromatic amine that contains an iodine atom and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-iodoaniline with triethylene glycol monomethyl ether under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives.

Scientific Research Applications

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with various molecular targets and pathways. The iodine atom and ethoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is unique due to the presence of multiple ethoxy groups, which enhance its solubility and reactivity. These groups also provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

835629-18-0

Molecular Formula

C13H20INO4

Molecular Weight

381.21 g/mol

IUPAC Name

2-iodo-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline

InChI

InChI=1S/C13H20INO4/c1-16-4-5-17-6-7-18-8-9-19-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9,15H2,1H3

InChI Key

NKDWEWFRKFTLJT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC(=C(C=C1)I)N

Origin of Product

United States

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